molecular formula C15H21ClN2O3S B4646691 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4646691
M. Wt: 344.9 g/mol
InChI Key: RYCLDPWTQVOKPG-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide is a chemical compound with a complex structure that includes a piperidine ring, a carboxamide group, and a chlorophenyl group

Properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-ethylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-2-17-15(19)13-7-9-18(10-8-13)22(20,21)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLDPWTQVOKPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorophenylmethanesulfonyl chloride . This intermediate is then reacted with N-ethylpiperidine-4-carboxamide under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-Chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-Chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chlorophenyl group may also interact with hydrophobic pockets in target molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methanesulfonyl]-N-ethylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

    4-Chlorophenylmethanesulfonyl chloride: This compound is a key intermediate in the synthesis of the target compound and shares similar chemical properties.

    N-ethylpiperidine-4-carboxamide: This compound is another intermediate used in the synthesis and has a similar piperidine ring structure.

    Methanesulfonyl chloride: This compound is used in the initial step of the synthesis and has similar reactivity due to the presence of the sulfonyl chloride group. The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-ETHYLPIPERIDINE-4-CARBOXAMIDE

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